molecular formula C17H16FNO4 B159751 (S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid CAS No. 127862-88-8

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid

Cat. No. B159751
M. Wt: 317.31 g/mol
InChI Key: GYJREHMTTLYKRJ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid” is a chemical compound with the CAS Number: 127862-88-8 and a linear formula of C17H16FNO4 . It has a molecular weight of 317.32 . The IUPAC name for this compound is (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

  • Synthesis of Sulfones and Other Derivatives : The compound has been used in the synthesis of various derivatives like (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, showcasing its utility in organic synthesis and derivative formation (Enders, Berg, & Jandeleit, 2003).

  • Radiolabeling for Metabolic Studies : The compound has been utilized in the efficient radiolabeling of L-DOPS, a norepinephrine precursor amino acid, with carbon-14 for mammalian metabolic studies (Kurosawa & Nishioka, 1996).

  • Key Intermediate in Medicinal Chemistry : It acts as a key intermediate in the synthesis of Denagliptin, a dipeptidyl peptidase IV inhibitor developed for treating type-2 diabetes mellitus. This highlights its importance in drug development and medicinal chemistry (Deng et al., 2008).

  • Development of New Antibacterial Compounds : Research includes the synthesis of new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, demonstrating potential for developing novel antibacterial agents (Pund et al., 2020).

  • Synthesis of Amino Acid Derivatives : It has been used in the synthesis of various amino acid derivatives, including non-proteinogenic amino acids, illustrating its versatility in the field of amino acid chemistry (Adamczyk & Reddy, 2001).

  • Application in Green Chemistry : The compound's derivative, phloretic acid, has been explored as a renewable building block for enhancing the reactivity of molecules in green chemistry applications, emphasizing its potential in sustainable chemical processes (Trejo-Machin et al., 2017).

  • PET Tracer Synthesis for Tumor Delineation : Its derivatives have been synthesized for positron emission tomography (PET) tracers in tumor imaging, underlining its significance in diagnostic imaging and oncology research (Shoup & Goodman, 1999).

  • Use in Decarboxylation of Amino Acids : The compound has been involved in the chemocatalytic decarboxylation of amino acids, providing a direct access to primary amines, showing its application in the conversion of renewable resources (Claes, Janssen, & De Vos, 2019).

  • Synthesis of N- and O-Acyl Derivatives : The compound has been used in the synthesis of N- and O-acyl derivatives of primary amines and aminoalkanols, contributing to the development of compounds with various biological activities (Isakhanyan et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(2S)-3-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJREHMTTLYKRJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559581
Record name N-[(Benzyloxy)carbonyl]-2-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid

CAS RN

127862-88-8
Record name N-[(Benzyloxy)carbonyl]-2-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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